ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and several functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The initial step often involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an aldehyde in the presence of a base.
Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, bromo, chloromethyl, and cyano groups. This can be done through various substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.
Esterification: The final step typically involves esterification to introduce the ethyl ester group, which can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.
Oxidation and Reduction: The amino and cyano groups can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the cyano group to an amine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis of the ester group would yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the amino and cyano groups suggests that it could interact with biological targets, potentially leading to the development of new drugs. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a potential candidate for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(3-chlorophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-amino-4-(3-bromophenyl)-2-(methyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of chloromethyl.
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxamide: Similar structure but with a carboxamide group instead of carboxylate.
Uniqueness
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both halogen atoms and a cyano group makes it particularly versatile for further chemical modifications, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-2-22-16(21)14-12(7-18)23-15(20)11(8-19)13(14)9-4-3-5-10(17)6-9/h3-6,13H,2,7,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJCIKAPJSRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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